molecular formula C28H37NO9 B1673515 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid CAS No. 882847-32-7

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid

Cat. No. B1673515
M. Wt: 531.6 g/mol
InChI Key: TWQTXZPTZPOEEB-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The “9H-Fluoren-9-yl” part of the name suggests a fluorene group, which consists of two benzene rings fused with a five-membered ring . The “3-oxo” indicates a carbonyl group (C=O), and the “hexaoxa-4-azadocosan-22-oic acid” suggests a long chain with multiple oxygen atoms and a carboxylic acid group at the end .


Chemical Reactions Analysis

Fluorene and its derivatives can undergo a variety of chemical reactions, including oxidation . The presence of the carbonyl and carboxylic acid groups also suggest that it could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorene itself is a solid at room temperature, and fluorene derivatives often have high thermal stability .

Scientific Research Applications

Novel Fluorescence Probes for ROS Detection

The development of novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, demonstrates the application in detecting selectively highly reactive oxygen species (hROS). These probes, due to their selective fluorescence upon reaction with hROS, offer a new tool for biological and chemical applications, enabling the differentiation and specific detection of various ROS in living cells, thereby advancing our understanding of the roles of hROS and hypochlorite (−OCl) in biological systems (Setsukinai et al., 2003).

Synthesis Methodologies

The research also covers synthesis methodologies, such as the solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl (Fmoc) amino acids. This method has been significantly enhanced by introducing various solid supports, linkages, and side chain protecting groups. The Fmoc solid phase peptide synthesis methodology offers a versatile approach for synthesizing biologically active peptides and small proteins, demonstrating the crucial role of fluorene derivatives in bioorganic chemistry (Fields & Noble, 2009).

Studies on Carbocations and Polymerisation

Further research into the behavior of fluorenyl carbocations under stable ion conditions provides insights into intramolecular hydride migration and the potential for developing new synthetic pathways. This study contributes to a deeper understanding of the chemical behavior of fluorenyl derivatives and their applications in organic synthesis (Mladenova et al., 2001). Additionally, the use of (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V) as a new photoinitiator for the cationic polymerization of epoxides showcases the application of fluorene derivatives in material science, offering new avenues for creating polymers with specific properties (Hartwig et al., 2001).

Safety And Hazards

As with any chemical compound, handling “1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would depend on its intended applications. Fluorene and its derivatives have been studied for use in a variety of fields, including organic electronics, pharmaceuticals, and materials science .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQTXZPTZPOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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